molecular formula C8H5BrN2O B8096834 7-Bromo-1,8-naphthyridin-2(1H)-one

7-Bromo-1,8-naphthyridin-2(1H)-one

Cat. No.: B8096834
M. Wt: 225.04 g/mol
InChI Key: CPBXTYUAQCPCCO-UHFFFAOYSA-N
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Description

7-Bromo-1,8-naphthyridin-2(1H)-one is an organic compound belonging to the class of naphthyridines, which are bicyclic aromatic heterocycles This compound is characterized by the presence of a bromine atom at the 7th position and a keto group at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,8-naphthyridin-2(1H)-one typically involves the bromination of 1,8-naphthyridin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms of the compound.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while substitution reactions can produce a range of substituted naphthyridines.

Scientific Research Applications

Chemistry: 7-Bromo-1,8-naphthyridin-2(1H)-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-1,8-naphthyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,8-Naphthyridin-2(1H)-one
  • 7-Chloro-1,8-naphthyridin-2(1H)-one
  • 7-Fluoro-1,8-naphthyridin-2(1H)-one

Comparison: Compared to its analogs, 7-Bromo-1,8-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of new drugs.

Properties

IUPAC Name

7-bromo-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXTYUAQCPCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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